molecular formula C7H12O3 B1443731 Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 2398-17-6

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No. B1443731
CAS RN: 2398-17-6
M. Wt: 144.17 g/mol
InChI Key: LQUXXSRNBCFGDV-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It is a colorless, transparent liquid. The molecule contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate” includes a four-membered cyclobutane ring, a hydroxymethyl group attached to the 3rd carbon of the ring, and a carboxylate group attached to the 1st carbon of the ring . The InChI code for this compound is 1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate” is a solid at room temperature . It has a molecular weight of 144.17 g/mol .

Scientific Research Applications

1. Synthesis and Molecular Transformations

  • Competition in Electrocylic Reactions : Methyl 3-formylcyclobutene-3-carboxylate, a compound closely related to Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, demonstrates interesting behavior in its electrocyclic reactions. This compound can transform into methyl (2H)-pyrane-5-carboxylate upon thermolysis, highlighting the dynamic nature of these molecular systems (Niwayama & Houk, 1992).

  • Anionic Polymerization : An interesting application is the anionic polymerization of methyl cyclobutene-1-carboxylate (MHCB), which is related to Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. This process results in polymers with a cyclobutane ring in the main chain, which is notable due to the typical reluctance of α,β-disubstituted acrylate derivatives to undergo anionic addition polymerization (Kitayama et al., 2004).

2. Potential for Drug Development

  • Antiviral Carbocyclic Analogues : Compounds like 9-Cyclobutyladenines, which include methylene and hydroxymethyl groups similar to Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, have been synthesized and show potential as potent antiviral carbocyclic analogues of oxetanocin A (Maruyama, Hanai, & Sato, 1992).

3. Chemical Structure and Properties

  • Cyclobutane Derivatives : Research on cyclobutane and its derivatives, including Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, has provided insights into their molecular geometry and properties. X-ray methods have been employed to study the structure of over 200 derivatives of cyclobutane and cyclobutene (Hurst, 1991).

4. Applications in Organic Synthesis

  • Photodimerization Studies : Studies on the photodimerization of related cyclobutane derivatives, such as methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate, offer insights into the topochemical control in such processes. This research is essential in understanding the chemical behavior of cyclobutane compounds under the influence of light (Begley, Crombie, & Knapp, 1979).

Safety And Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, and P362, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXXSRNBCFGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855672
Record name Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

CAS RN

2398-17-6
Record name Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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